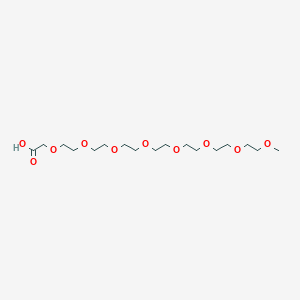

mPEG7-CH2COOH

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O10/c1-20-2-3-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUXIWJLBRXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Mpeg7 Ch2cooh

Established Synthetic Routes to mPEG7-CH2COOH

The synthesis of mPEG-acid compounds is typically achieved through multi-step processes that build the molecule's core components. The most prevalent methods involve etherification to construct the PEG chain, followed by oxidation of a terminal alcohol to the desired carboxylic acid.

A foundational and widely used method for synthesizing ethers is the Williamson ether synthesis. byjus.commasterorganicchemistry.com This SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. byjus.commasterorganicchemistry.com For the synthesis of a specific chain length PEG like mPEG7-OH, this reaction can be performed sequentially. The process begins with the deprotonation of an alcohol using a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. youtube.com This alkoxide then reacts with an appropriate halo-oligo(ethylene glycol) to extend the chain. This cycle is repeated to achieve the desired length of seven ethylene (B1197577) glycol units.

Once the mPEG7-OH precursor is obtained, the terminal primary alcohol is oxidized to a carboxylic acid. This is a critical transformation in organic synthesis. nih.gov A variety of oxidizing agents can be employed, such as potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org A more modern and milder approach involves using catalytic amounts of (2,2,6,6-Tetramethyl-piperidin-1-yl)oxyl (TEMPO) in the presence of a regenerating oxidant like sodium hypochlorite (B82951) (NaOCl). researchgate.net This method is efficient and can be performed in aqueous solutions, which is advantageous. google.comgoogle.com The TEMPO-catalyzed oxidation proceeds via an aldehyde intermediate, which is then further oxidized to the carboxylic acid. nih.gov

Table 1: Key Reactions in the Etherification and Oxidation Pathway

| Reaction Step | Description | Typical Reagents |

|---|---|---|

| Etherification (Williamson Synthesis) | Forms the ether linkages of the PEG chain via an SN2 reaction. byjus.comjk-sci.com | Alcohol (ROH), Strong Base (e.g., NaH, KH), Alkyl Halide (R'-X). youtube.comorganic-synthesis.com |

| Oxidation | Converts the terminal primary alcohol of the mPEG7-OH intermediate to a carboxylic acid. nih.gov | TEMPO, NaOCl, KBr; or CrO3/H2SO4. researchgate.nettandfonline.com |

An alternative to the multi-step oxidation of a pre-formed mPEG7-OH is the direct carboxymethylation. This method involves the deprotonation of the terminal hydroxyl group of mPEG7-OH with a strong base to form the corresponding alkoxide. This alkoxide is then reacted with an ω-haloacetic acid derivative, such as sodium chloroacetate. This approach directly introduces the carboxymethyl group in a single step following the formation of the PEG chain. tandfonline.com

Post-Synthetic Modifications and Activated Esters of this compound

The carboxylic acid group of this compound is often not reactive enough to directly form stable amide bonds with amines under physiological conditions. Therefore, it typically requires "activation" to a more reactive intermediate. biochempeg.com This is a crucial step for applications in bioconjugation, such as labeling proteins or peptides.

One of the most common and effective methods for activating carboxylic acids is the formation of an N-Hydroxysuccinimide (NHS) ester. nih.gov NHS-activated PEGs are widely used for their ability to react efficiently with primary amino groups (e.g., the side chain of lysine (B10760008) residues in proteins) under mild pH conditions (typically pH 7-9) to form stable amide bonds. biochempeg.comcreativepegworks.com The NHS ester of this compound is synthesized by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, most commonly a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). amerigoscientific.com The carbodiimide facilitates the formation of a highly reactive O-acylisourea intermediate, which is then attacked by NHS to yield the desired NHS ester. encapsula.comencapsula.com The addition of NHS is crucial as it converts the unstable O-acylisourea into a more stable, yet still highly reactive, amine-reactive intermediate. encapsula.comencapsula.com

Table 2: Reagents for NHS Ester Formation

| Reagent | Function | Common Examples |

|---|---|---|

| Carboxylic Acid | The starting material to be activated. | This compound |

| Activating Agent | Forms a highly reactive intermediate with the carboxylic acid. | EDC, DCC, DIC. jenkemusa.comnih.gov |

| Stabilizing Nucleophile | Reacts with the intermediate to form a more stable, amine-reactive ester. | N-Hydroxysuccinimide (NHS), N-Hydroxysulfosuccinimide (sulfo-NHS). encapsula.comencapsula.com |

Carbodiimides such as EDC and DCC are central to the activation of carboxylic acids. jenkemusa.com They function as zero-length crosslinking agents, meaning they facilitate the coupling of the carboxylic acid to a nucleophile (like an amine) without becoming part of the final linkage. encapsula.com In the absence of NHS, the carbodiimide reacts with the carboxylic acid to form the O-acylisourea intermediate. encapsula.com This intermediate can react directly with a primary amine to form an amide bond. However, the O-acylisourea is unstable in aqueous solutions and prone to hydrolysis, which regenerates the original carboxylic acid. encapsula.comencapsula.com It can also rearrange into a stable N-acylurea byproduct, which can be difficult to remove. For these reasons, while direct carbodiimide-mediated coupling is possible, the two-step procedure involving NHS or sulfo-NHS is often preferred for its higher efficiency and selectivity. encapsula.comencapsula.com

While NHS esters are the most prevalent, other activating groups can be used to functionalize the carboxylic acid of this compound. The acid can be converted into a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. However, these reagents are highly reactive and not compatible with sensitive biomolecules. Another strategy is the formation of other active esters, such as pentafluorophenyl (PFP) esters. PFP esters are also highly reactive towards amines and are known for their increased stability against hydrolysis compared to NHS esters in some cases. The choice of activating group depends on the specific application, the nature of the molecule to be conjugated, and the required reaction conditions.

Chemical Reactivity and Conjugation Mechanisms Involving the Carboxylic Acid Moiety of Mpeg7 Ch2cooh

Amide Bond Formation via Carbodiimide (B86325) Chemistry

The most prevalent method for conjugating mPEG7-CH2COOH to amine-containing molecules is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). thermofisher.comcreativepegworks.com This "zero-length" crosslinking process facilitates the direct formation of an amide bond between the PEG's carboxyl group and a primary amine, without the carbodiimide reagent becoming part of the final conjugate. thermofisher.com The reaction proceeds by the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. thermofisher.com

The efficiency and kinetics of amide bond formation are highly dependent on the reaction medium and conditions such as pH.

Aqueous Media: Carbodiimide chemistry is frequently performed in aqueous buffers, which is advantageous for reactions involving sensitive biomolecules like proteins. The water-soluble EDC is the reagent of choice for these applications. nih.gov The reaction is typically biphasic in terms of pH optimization. The activation of the carboxylic acid by EDC is most efficient under acidic conditions, generally between pH 4.5 and 5.5. nih.govthermofisher.com However, the subsequent reaction of the activated intermediate with a primary amine is more favorable at a slightly alkaline pH of 7 to 8. broadpharm.comabpbio.com This pH shift is necessary because primary amines are more nucleophilic in their unprotonated state. A common strategy involves a two-step process: activation at a lower pH, followed by an increase in pH before adding the amine-containing molecule. thermofisher.combroadpharm.com A significant challenge in aqueous media is the hydrolysis of the active O-acylisourea intermediate, which regenerates the original carboxylic acid and reduces conjugation efficiency. thermofisher.com

Organic Media: In organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF), water-insoluble carbodiimides like DCC are often used. thermofisher.combroadpharm.com These conditions are suitable for small molecules and peptides that are soluble in organic solvents. The absence of water minimizes the competing hydrolysis reaction, which can lead to higher yields and simpler purification. Reactions in organic media often proceed faster than in aqueous solutions. The choice of solvent is critical and should be inert to the reactants and reagents.

A study optimizing the PEGylation of chitosan using EDC-mediated coupling found that a molar ratio of NH₂:COOH:NHS:EDC of 3.5:1:1:10 at pH 5 resulted in a high degree of substitution (24%) and a PEGylation yield of 84%. nih.gov

The selection of coupling reagents and the use of additives are crucial for maximizing yield, minimizing side reactions, and enhancing the stability of intermediates.

Coupling Reagents:

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC is widely used for bioconjugations in aqueous buffers. thermofisher.com Its byproducts are also water-soluble and can be easily removed through dialysis or buffer exchange. thermofisher.com

DCC (N,N'-dicyclohexylcarbodiimide): DCC is used in organic synthesis due to its insolubility in water. thermofisher.combachem.com A major drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents, complicating purification. bachem.comreddit.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This uronium salt-based coupling reagent is known for its high efficiency and rapid reaction times, often leading to higher yields and lower rates of racemization compared to carbodiimides. acs.orgpeptide.com It is particularly effective for sterically hindered or less reactive substrates. peptide.com

Additives: Additives are frequently included in carbodiimide reactions to improve efficiency and prevent side reactions.

NHS (N-hydroxysuccinimide) and Sulfo-NHS: NHS and its water-soluble analog, Sulfo-NHS, are commonly used with EDC. thermofisher.com They react with the O-acylisourea intermediate to form a more stable NHS ester. thermofisher.com This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea, allowing for a more controlled reaction with the amine. thermofisher.com The formation of the NHS ester effectively converts a carboxyl group into an amine-reactive group. thermofisher.com

HOBt (Hydroxybenzotriazole): HOBt serves a similar purpose to NHS. It reacts with the activated carboxylic acid to form an active ester, which increases coupling efficiency. Additionally, HOBt is known to suppress side reactions, particularly the racemization of chiral centers adjacent to the activated carboxyl group during peptide synthesis.

| Reagent | Typical Solvent | Key Advantage | Key Disadvantage | Common Additive |

|---|---|---|---|---|

| EDC | Aqueous | Water-soluble reagent and byproducts | Intermediate prone to hydrolysis | NHS / Sulfo-NHS |

| DCC | Organic (e.g., DCM, DMF) | High efficiency in non-aqueous media | Insoluble urea byproduct complicates purification bachem.comreddit.com | NHS / HOBt |

| HATU | Organic (e.g., DMF) | High speed and efficiency, reduced racemization acs.orgpeptide.com | Higher cost compared to carbodiimides | Base (e.g., DIPEA) |

Esterification Reactions and Anhydride Formation

While less common than amidation, the carboxylic acid moiety of this compound can also undergo esterification to form an ester bond with an alcohol. This reaction is typically acid-catalyzed (e.g., using H₂SO₄) and involves heating the reactants. youtube.com The reaction is reversible, and water is produced as a byproduct. nih.gov To drive the reaction toward the ester product, water is often removed as it is formed.

Kinetic studies on the esterification of carboxylic acid-containing drugs in liquid PEG formulations have shown that these reactions can occur, particularly at elevated temperatures. nih.gov The rate of esterification was found to decrease with increasing PEG chain length, which was attributed to higher viscosity. nih.gov

The carboxylic acid can also be converted into a symmetric anhydride by reacting with a dehydrating agent or into a mixed anhydride. These anhydrides are highly reactive acylating agents, more so than the parent carboxylic acid, and can readily react with nucleophiles like amines or alcohols. However, the formation of symmetric anhydrides uses two equivalents of the PEG acid for each conjugation, making it less atom-economical.

Nucleophilic Addition Reactions

The fundamental reaction of the carboxylic acid group in this compound is more accurately described as nucleophilic acyl substitution. The process begins with a nucleophilic addition to the carbonyl carbon. youtube.com For a carboxylic acid, the carbonyl carbon is electrophilic but requires activation to become sufficiently reactive towards common nucleophiles like amines. Carbodiimide chemistry (Section 3.1) is a prime example of this activation. Once activated, the carbonyl carbon is readily attacked by a nucleophile (e.g., the nitrogen of a primary amine). This forms a tetrahedral intermediate. youtube.com This intermediate is unstable and collapses, expelling a leaving group (derived from the activating agent) and forming the final stable amide or ester bond. youtube.com

Click Chemistry Approaches for this compound Conjugation (e.g., via modifications to introduce alkynes/azides)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. biochempeg.comlabinsights.nl The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). creativepegworks.com The this compound molecule does not inherently possess the necessary functional groups (an azide or an alkyne) for click chemistry.

However, the carboxylic acid serves as a versatile handle for introducing these functionalities. For example:

Introducing an Alkyne: The this compound can be coupled with an amine-containing alkyne (e.g., propargylamine) using the standard carbodiimide chemistry described in Section 3.1. This results in an mPEG7 derivative with a terminal alkyne group, ready for a CuAAC reaction with an azide-functionalized molecule.

Introducing an Azide: Similarly, the PEG acid can be conjugated to a small linker molecule that contains both an amine and an azide, such as 2-azidoethylamine. The amide bond formation yields an mPEG7-azide derivative. labinsights.nlcreativepegworks.com This product can then be "clicked" onto a molecule bearing a terminal alkyne.

Applications of Mpeg7 Ch2cooh in the Design and Engineering of Advanced Materials

Surface Functionalization and Coating Technologies

The ability of mPEG7-CH2COOH to be grafted onto various substrates makes it a valuable tool for modifying the surface properties of materials. Its short, hydrophilic PEG chain provides a steric barrier that can prevent nonspecific interactions, while the terminal carboxyl group serves as a versatile anchor for covalent attachment.

Biopassivation Strategies for Solid Substrates

Biopassivation refers to the modification of a surface to resist the adsorption of biomolecules, such as proteins, and the subsequent attachment of cells. This is crucial for materials used in biological environments to prevent fouling and unwanted immune responses. The grafting of PEG chains onto a surface is a widely employed strategy to achieve biopassivation. nih.govnih.gov

The effectiveness of PEG in preventing protein adsorption is attributed to the formation of a hydrated layer on the surface. This layer creates a steric barrier that repels approaching proteins. sigmaaldrich.com The density and conformation of the grafted PEG chains are critical factors influencing the anti-fouling properties. sigmaaldrich.commdpi.com Studies have shown that a high density of PEG chains is effective at minimizing protein adsorption. mdpi.com While much of the research involves PEG of various chain lengths, the principles apply to short-chain derivatives like this compound. Short PEG chains have been shown to be effective in inhibiting protein aggregation when densely bound to surfaces. rsc.org The terminal carboxylic acid of this compound allows it to be covalently attached to surfaces with amine or hydroxyl groups, creating a stable, passivated interface that resists nonspecific protein binding. nih.govcd-bioparticles.net

Table 1: Influence of PEG Grafting Density on Protein Adsorption

| PEG Grafting Density | Observed Protein Adsorption | Primary Repulsion Mechanism | Reference Finding |

|---|---|---|---|

| High | Minimal / Prevented | Steric Hindrance / Hydration Layer | Complete elimination of protein adhesion is theoretically possible at high chain densities. mdpi.com |

| Medium | Reduced / Tunable | Partial Steric Hindrance | Mammalian cell attachment can be tuned with controlled serum protein adsorption. mdpi.com |

| Low | Significant / Trapping | Insufficient Steric Hindrance | A low PEG density can trap some protein molecules on the surface. mdpi.com |

Engineering of Anti-fouling Surfaces

Biofouling, the accumulation of unwanted biological matter on surfaces, is a major issue in marine applications, medical devices, and water treatment facilities. sigmaaldrich.comacs.org PEG-based coatings are considered the "gold standard" for creating anti-fouling surfaces due to their ability to reduce the adhesion of proteins, cells, and bacteria. sigmaaldrich.comresearchgate.net

The anti-fouling mechanism of PEG-grafted surfaces relies on creating a hydrophilic, sterically repulsive barrier. researchgate.net This barrier effectively prevents the initial conditioning step of fouling, where a layer of organic macromolecules adsorbs to the surface, facilitating the attachment of microorganisms. nih.govmdpi.com The molecular weight of the PEG chain can influence the anti-fouling efficacy; for instance, one study found that PEG with a molecular weight of 2000 was most effective at reducing bacterial attachment on polyester surfaces. researchgate.net Although specific studies on this compound are limited, the principle of using short, hydrophilic chains to create a non-fouling surface is well-established. The this compound molecule can be attached to various materials to impart resistance to a broad range of fouling organisms, from bacteria to marine invertebrates. nih.gov

Modification of Polymeric Films and Membranes

Polymeric membranes are essential components in various separation processes, including water purification and gas separation. nih.govmit.edu However, their performance can be hindered by fouling, which reduces flux and increases operational costs. mdpi.com Surface modification of these membranes with hydrophilic polymers like PEG is a common strategy to enhance their anti-fouling properties. mdpi.comresearchgate.net

Grafting this compound onto a membrane surface can significantly increase its hydrophilicity. mdpi.com This is achieved by covalently bonding the carboxyl group of the this compound to functional groups on the polymer membrane surface, sometimes after a surface activation step like plasma treatment. researchgate.net The resulting layer of PEG chains forms a hydration barrier that prevents foulants, such as proteins and organic macromolecules, from adsorbing onto the membrane surface and pores. researchgate.net This modification can improve the long-term stability and performance of membranes used in water treatment and other applications. mdpi.com

Nanoparticle Functionalization and Surface Engineering

The surface properties of nanoparticles (NPs) are critical determinants of their behavior in biological and technological systems. Functionalization with this compound provides a powerful method to control their stability, biocompatibility, and reactivity.

Covalent Attachment to Inorganic and Organic Nanoparticles

Covalent attachment of molecules to nanoparticle surfaces ensures a stable and robust functionalization, which is essential for applications in complex biological media. nih.gov The terminal carboxylic acid group of this compound is a key functional handle for this purpose. cd-bioparticles.net It can readily react with primary amine groups on the surface of various nanoparticles, such as quantum dots or polymer-based nanoparticles, to form a stable amide bond. cd-bioparticles.netscielo.br This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). cd-bioparticles.netscielo.br

This covalent conjugation strategy has been successfully applied to a wide range of nanoparticles. For example, PEG derivatives are commonly used to functionalize quantum dots to improve their biocompatibility and reduce nonspecific binding. acs.orgnih.gov Similarly, gold nanoparticles (AuNPs) are often coated with PEG-containing ligands to enhance their stability and provide a linker for further bioconjugation. researchgate.netcore.ac.uk The defined length of this compound allows for precise control over the thickness and density of the resulting surface layer.

Table 2: Common Chemistries for Covalent Attachment of mPEG-COOH

| Nanoparticle Surface Group | This compound Reactive Group | Coupling Chemistry | Resulting Linkage | Reference |

|---|---|---|---|---|

| Amine (-NH2) | Carboxylic Acid (-COOH) | EDC/NHS | Amide Bond | cd-bioparticles.netscielo.br |

| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Esterification (e.g., DCC) | Ester Bond | cd-bioparticles.net |

Stabilization of Nanoparticle Dispersions

Maintaining the colloidal stability of nanoparticles, i.e., preventing their aggregation, is crucial for nearly all of their applications. acs.org When nanoparticles are introduced into high ionic strength environments, such as biological fluids, they tend to aggregate and lose their unique properties. core.ac.uk

"PEGylation," the process of attaching PEG chains to a nanoparticle surface, is a highly effective method for ensuring colloidal stability. researchgate.netnih.gov The hydrophilic PEG chains form a protective layer that provides a steric barrier, preventing the nanoparticles from approaching each other too closely. researchgate.net This steric stabilization is effective in a wide range of solvents and salt concentrations. nanocomposix.com Studies on various nanoparticles, including gold (AuNPs) and quantum dots (QDs), have demonstrated that PEG coatings significantly enhance their dispersion and stability. nih.govresearchgate.netresearchgate.net The this compound molecule, when attached to a nanoparticle surface, increases its solubility in aqueous media and prevents aggregation, thereby preserving the nanoparticle's function and enabling its use in biological applications. cd-bioparticles.netacs.org

Control over Nanoparticle Interfacial Properties

The compound this compound is a valuable tool in nanotechnology for modifying and controlling the interfacial properties of nanoparticles. Its distinct molecular structure, featuring a hydrophilic methoxy-terminated polyethylene glycol (mPEG) chain of a precise length (n=7) and a terminal carboxylic acid group, allows for strategic surface functionalization. This modification is critical for influencing the behavior of nanoparticles in various environments, particularly in biological systems.

The carboxylic acid terminus of this compound serves as a versatile anchor for covalent attachment to the surface of diverse nanoparticles. This conjugation is often achieved through well-established carbodiimide chemistry, where the carboxyl group reacts with primary amines on the nanoparticle surface to form stable amide bonds. This process allows for a dense and stable coating of PEG chains on the nanoparticle.

Once conjugated, the mPEG7 chains extend from the nanoparticle surface, creating a hydrophilic and sterically hindering layer. This "PEG shield" has several profound effects on the nanoparticle's interfacial properties:

Enhanced Colloidal Stability: The hydrophilic PEG layer attracts a shell of water molecules, which prevents the aggregation of nanoparticles in aqueous solutions and high ionic strength buffers, thereby increasing their colloidal stability.

Reduced Nonspecific Protein Adsorption: In biological media, uncoated nanoparticles are rapidly covered by proteins (opsonins), leading to their recognition and clearance by the immune system. The PEG layer sterically blocks the approach of proteins, significantly reducing opsonization and prolonging circulation time in the bloodstream. mdpi.com

Improved Biocompatibility: Polyethylene glycol is widely recognized for its biocompatibility and low immunogenicity. researchgate.net By coating nanoparticles with this compound, their interaction with cells and biological components is minimized, reducing potential cytotoxicity. researchgate.net

The precise length of the heptameric ethylene (B1197577) glycol chain (mPEG7) allows for fine-tuning of these properties. Unlike polydisperse PEG polymers, monodisperse compounds like this compound ensure a uniform and well-defined surface coating, leading to more predictable and reproducible nanoparticle performance. conicet.gov.ar This level of control is essential for applications in drug delivery, medical imaging, and diagnostics. biochempeg.com

Polymer Synthesis and Macromolecular Architecture Design

The defined structure of this compound makes it an important building block in polymer chemistry for creating complex macromolecular architectures with tailored properties.

Incorporation into Block Copolymers and Graft Copolymers

This compound can be integrated into larger polymer structures to form both block and graft copolymers, where the PEG segment imparts hydrophilicity, biocompatibility, and flexibility.

Block Copolymers: These are linear polymers consisting of two or more distinct polymer chains (blocks) linked covalently. This compound can function as a macroinitiator. The terminal carboxylic acid group can be chemically converted into an initiator site for various polymerization techniques, such as atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP). This allows for the growth of a second, different polymer block (e.g., a hydrophobic, biodegradable, or stimuli-responsive block) from the end of the mPEG7 chain, resulting in an A-B diblock copolymer. These amphiphilic block copolymers can self-assemble in solution to form micelles or other nanostructures.

Graft Copolymers: These polymers consist of a main polymer backbone with one or more side chains (grafts) that differ in composition. youtube.com this compound can be "grafted onto" a pre-existing polymer backbone that contains reactive functional groups. uctm.edu For example, the carboxylic acid group of this compound can react with amine or hydroxyl groups along a polymer backbone to attach the PEG chains as grafts. lu.se This approach is used to introduce PEG side chains onto polymers to enhance their water solubility and alter their surface properties. lu.se

The table below summarizes the role of this compound in these copolymer architectures.

| Copolymer Architecture | Role of this compound | Resulting Properties |

| Block Copolymer | Acts as a hydrophilic block or a precursor to a macroinitiator. | Amphiphilicity, self-assembly into micelles, enhanced solubility. |

| Graft Copolymer | Attached as hydrophilic side chains (grafts) to a polymer backbone. | Increased hydrophilicity, steric stabilization, biocompatibility. uctm.edu |

Synthesis of PEGylated Polymer Conjugates

PEGylation is the process of covalently attaching polyethylene glycol chains to molecules, including other polymers. conicet.gov.ar this compound is an ideal reagent for the controlled PEGylation of polymers due to its terminal carboxylic acid group, which provides a specific point of attachment.

The synthesis of PEGylated polymer conjugates using this compound typically involves activating the carboxylic acid group, most commonly with reagents like N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting NHS ester is a reactive intermediate that readily couples with primary amine groups present on another polymer (e.g., polylysine, chitosan, or amine-modified synthetic polymers) to form a stable amide linkage.

This conjugation strategy is widely employed to:

Improve the solubility and processability of hydrophobic polymers.

Enhance the biocompatibility of materials intended for biomedical use. mdpi.com

Create "stealth" characteristics for polymer-based drug delivery systems, prolonging their circulation time. mdpi.com

The monodispersity of this compound ensures that the attached PEG chains are of uniform length, leading to conjugates with well-defined properties, which is a significant advantage over traditional, polydisperse PEG reagents. conicet.gov.ar

| Polymer Backbone | Functional Group for Conjugation | Activating Agent for this compound | Resulting Linkage |

| Poly(L-lysine) | ε-amino group | EDC/NHS | Amide |

| Chitosan | Primary amine | EDC/NHS | Amide |

| Amine-terminated Poly(lactic-co-glycolic acid) (PLGA) | Primary amine | EDC/NHS | Amide |

Formation of Polymeric Hydrogels and Networks

Polymeric hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. This compound can be incorporated into hydrogel networks as a crosslinking agent or as a pendant chain to modify network properties.

Incorporating this compound into the hydrogel structure offers several advantages:

Controlled Hydrophilicity: The defined length of the PEG chain helps to precisely control the water content and swelling ratio of the hydrogel.

Biocompatibility: The presence of PEG enhances the biocompatibility of the hydrogel, making it suitable for applications like cell encapsulation and tissue engineering. nih.gov

Tunable Mechanical Properties: The density of crosslinks, which can be controlled by the stoichiometry of this compound and the multi-functional polymer, influences the mechanical strength and elasticity of the hydrogel.

These hydrogels can be designed to be biodegradable if the polymer backbone contains hydrolytically or enzymatically cleavable linkages, making them useful for controlled drug release and as temporary scaffolds in regenerative medicine. mdpi.com

Bioconjugation Strategies for the Development of Advanced Research Tools and Molecular Probes

Conjugation to Peptides and Proteins

The carboxylic acid moiety of mPEG7-CH2COOH is primarily exploited for its reactivity towards primary amine groups present in peptides and proteins, such as the N-terminal amine and the ε-amino group of lysine (B10760008) residues. biochempeg.comresearchgate.net This reaction, typically facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS), results in the formation of a stable amide bond, covalently linking the PEG chain to the protein or peptide. biochempeg.com

Site-Specific and Random Conjugation Methods

The conjugation of this compound to proteins and peptides can be approached through two main strategies: random and site-specific conjugation.

Random Conjugation: This is the more traditional approach where the PEG linker reacts with multiple accessible amine groups on the protein's surface, most commonly lysine residues. nih.gov This method is straightforward but often results in a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations. This heterogeneity can pose challenges for characterization and may lead to variability in the conjugate's biological activity. nih.gov

Site-Specific Conjugation: To overcome the limitations of random conjugation, methods that direct the attachment of the PEG chain to a specific site on the protein are increasingly favored. scienceopen.com This approach enhances the reproducibility and reliability of the resulting conjugate. nih.gov Strategies for site-specific conjugation include:

N-terminal α-amino group modification: Targeting the unique pKa of the N-terminal amine to achieve selective conjugation under controlled pH conditions.

Glycan-mediated conjugation: Utilizing the conserved glycans on antibodies to introduce a reactive site for PEGylation away from the antigen-binding regions. nih.gov

Engineered Cysteine Residues: Introducing a unique cysteine residue with a reactive thiol group at a desired location on the protein for specific conjugation.

A comparative study between random and site-specific methods for antibody-chelator conjugation revealed that while both are viable, the site-specific method resulted in a higher binding capacity and slightly greater stability in human serum. scienceopen.comnih.gov

Table 1: Comparison of Random vs. Site-Specific Conjugation Outcomes

| Parameter | Random Conjugation | Site-Specific Conjugation | Reference |

|---|---|---|---|

| Product Homogeneity | Heterogeneous mixture | Homogeneous product | nih.gov |

| Reproducibility | Lower | Higher | nih.gov |

| Binding Capacity (Antibody) | Potentially reduced if near binding site | Generally higher and more consistent | scienceopen.comnih.gov |

| Stability | Variable | Often improved | nih.govresearchgate.net |

| Process Complexity | Simpler | More complex, may require protein engineering | nih.gov |

Influence of Conjugation on Protein Structural Integrity (mechanistic studies)

The attachment of PEG chains, including this compound, can influence the structural integrity of the conjugated protein. While PEGylation is often pursued to enhance stability, it can also induce conformational changes. nih.gov

Generally, mono-PEGylation at a selective site is less likely to alter the secondary structure of a protein compared to multi-site, random PEGylation with large PEG chains. nih.gov The PEG chain can form a dynamic layer over the protein's surface, increasing its hydrodynamic volume and potentially shielding it from proteolytic enzymes, which contributes to increased stability. biopharminternational.comresearchgate.net However, the precise impact is dependent on the specific protein, the size of the PEG chain, and the site of attachment. nih.gov

Linker in Advanced Molecular Constructs

The defined length and chemical properties of this compound make it an ideal linker for creating sophisticated molecular constructs for research and diagnostic applications. biochempeg.com

Design Principles for Multifunctional Linkers

Multifunctional linkers are engineered to connect multiple molecular entities, such as a targeting ligand, a payload, and an imaging agent, into a single construct. vectorlabs.com The design of these linkers, often incorporating PEG chains like this compound, follows several key principles:

Defined Length and Spacing: The PEG chain provides a consistent and reproducible spacer arm, which helps to minimize steric hindrance between the conjugated molecules and allows each component to function optimally. vectorlabs.com

Biocompatibility: PEG is known for its low toxicity and immunogenicity, which is crucial for in vitro and potential in vivo applications. mdpi.com

Versatile Chemistry: The terminal carboxylic acid of this compound can be part of a heterobifunctional linker system, allowing for the sequential and controlled attachment of different molecules.

Construction of PEGylated Probes for In Vitro Studies (e.g., biosensing element)

In the realm of in vitro diagnostics, this compound is used to construct PEGylated probes for various biosensing platforms. For example, it can be used to attach biorecognition elements (e.g., antibodies, aptamers) to the surface of a sensor chip (e.g., in Surface Plasmon Resonance - SPR) or to nanoparticles.

In this context, the this compound linker serves multiple functions:

Surface Immobilization: The carboxyl group allows for covalent attachment to appropriately functionalized surfaces.

Orientation and Accessibility: It acts as a spacer, lifting the biorecognition element away from the surface to ensure its proper orientation and accessibility for binding to the target analyte.

Reduction of Non-specific Binding: The PEG layer helps to create a hydrophilic barrier that resists the non-specific adsorption of other proteins from the sample matrix, thereby improving the signal-to-noise ratio of the assay.

Interactions of this compound-modified surfaces with biological components (in vitro mechanistic studies)

Modifying surfaces with this compound is a common strategy to control interactions with biological components, a critical aspect in the design of biocompatible materials and analytical devices. researchgate.net The primary goal is often to create a "non-fouling" surface that resists the adsorption of proteins and adhesion of cells. biointerfaceresearch.com

In vitro mechanistic studies have elucidated the principles behind the protein-resistant properties of PEGylated surfaces. The mechanism is generally attributed to two main factors:

Steric Repulsion: The hydrated PEG chains are highly flexible and dynamic, creating a steric barrier. When a protein approaches the surface, the PEG chains must be compressed, which is entropically unfavorable and creates a repulsive force.

Hydration Layer: PEG chains are highly hydrated, binding a significant amount of water. This tightly bound water layer acts as a physical and energetic barrier, preventing proteins from reaching and adsorbing onto the underlying substrate. researchgate.net

Studies using techniques like Quartz Crystal Microbalance (QCM) and ellipsometry allow for the in-situ monitoring of protein adsorption kinetics on modified surfaces. researchgate.net Research on titanium oxide surfaces, for example, has shown that surface properties like hydroxylation, charge, and energy are key parameters affecting the amount and conformation of adsorbed proteins. nih.govresearchgate.net By creating a dense layer of this compound, these inherent surface properties can be masked, leading to a significant reduction in non-specific protein adsorption. researchgate.net This effect is crucial for the performance of biosensors, medical implants, and other materials that come into contact with biological fluids. nih.govelsevierpure.com

Analytical and Characterization Methodologies for Mpeg7 Ch2cooh and Its Conjugates

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely utilized for the analysis of polymers and biomolecules, including PEG derivatives walshmedicalmedia.comnih.govpharmtech.comnih.gov. ESI-MS is particularly valuable for determining the molecular weight and assessing the purity of mPEG7-CH2COOH. It can generate multiply charged ions, which, when coupled with deconvolution algorithms, allow for the determination of the molecular weight distribution of polydisperse polymers like PEG nih.govpharmtech.com. For this compound, ESI-MS can confirm the presence of the methoxy (B1213986) end-group and the carboxylic acid functionality, often observed as protonated or sodiated species. When this compound is conjugated to another molecule, ESI-MS can verify the successful attachment by detecting the mass shift corresponding to the addition of the PEG chain. Specialized techniques, such as proton transfer reaction ESI-MS, can help reduce the complexity of spectra for polymers by producing predominantly singly charged ions nih.gov.

Table 1: Representative ESI-MS Data for this compound

| Ion Species | Calculated Mass (Da) | Expected m/z (for [M+H]+) | Expected m/z (for [M+Na]+) |

| This compound | ~338.4 | ~339.2 | ~361.2 |

Note: Actual observed m/z values may vary due to isotopic distribution and specific instrument calibration. PEG is inherently polydisperse, leading to a distribution of masses.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a powerful technique for analyzing polymers, offering high sensitivity and the ability to determine accurate average molecular weights and polydispersity indices (PDI) of PEGylated compounds walshmedicalmedia.comchromatographyonline.comgoogle.com. This method is especially effective for characterizing the heterogeneity of PEG chains, which are often synthesized as mixtures of different chain lengths. For this compound, MALDI-TOF MS can provide a clear spectrum showing the distribution of molecular weights, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) google.com. When used to characterize conjugates, MALDI-TOF MS can confirm the attachment of the PEG chain by observing the mass increase of the target molecule. It is particularly useful for identifying the degree of PEGylation (e.g., mono-, di-, or multi-PEGylated species) chromatographyonline.comresearchgate.net.

Table 2: Representative MALDI-TOF MS Data for this compound

| Parameter | Typical Value (Da) |

| Number-Average Molecular Weight (Mn) | ~300 - 400 |

| Weight-Average Molecular Weight (Mw) | ~350 - 450 |

| Polydispersity Index (PDI) | ~1.05 - 1.20 |

Note: These values are representative for a PEG chain of approximately 7 repeating units and can vary based on synthesis and batch.

Surface-Sensitive Analytical Techniques for Modified Materials

When this compound is used to modify surfaces, techniques that probe surface composition and properties become critical. These methods confirm the presence and effectiveness of the PEGylation layer.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to determine the elemental composition and chemical states of the outermost few nanometers of a material azom.comrsc.orgacs.orgacs.org. For surfaces modified with this compound, XPS can confirm the presence of PEG by detecting characteristic elements and bonds. The PEG backbone, with its repeating ethylene (B1197577) oxide units (-CH2-CH2-O-), is rich in oxygen. XPS survey scans can reveal the presence of oxygen and carbon, while high-resolution scans of the C1s spectrum can identify specific carbon-oxygen bonds (e.g., C-O) which are indicative of PEG azom.comacs.orgacs.org. The intensity ratio of these characteristic peaks (e.g., C-O to C-C bonds) can be correlated with the grafting density or coverage of the PEG layer on the surface rsc.orgacs.orgacs.org. XPS is also valuable for assessing the uniformity of PEG coverage, especially when combined with imaging capabilities azom.com.

Table 3: Representative XPS Elemental Composition of PEGylated Surfaces

| Surface Type | C (atomic %) | O (atomic %) | Other Elements (e.g., N, Si) | C-O Bond Intensity (relative) |

| Unmodified Surface | ~80-90 | ~10-20 | Varies | Low |

| PEGylated Surface | ~50-60 | ~30-40 | Varies | High |

Note: Values are illustrative and depend heavily on the substrate and PEGylation method. High-resolution C1s spectra are crucial for detailed analysis.

Contact Angle Measurements for Wettability Assessment

Contact angle measurements, typically using the sessile drop technique, are employed to assess the wettability of a surface, which is significantly influenced by its surface chemistry tandfonline.comresearchgate.netnih.govrjpbcs.comresearchgate.net. Polyethylene glycol (PEG) is known for its hydrophilic and non-fouling properties. Therefore, successful PEGylation of a surface with this compound will generally lead to a decrease in the water contact angle (WCA) compared to the unmodified surface researchgate.netnih.govresearchgate.net. A lower WCA indicates increased hydrophilicity. Dynamic contact angle measurements can also provide insights into how the surface properties change over time or under varying conditions tandfonline.comnih.gov. The characteristic low contact angles associated with PEGylated surfaces are a direct consequence of the hydrophilic nature of the polymer chains exposed at the interface.

Table 4: Representative Water Contact Angles (WCA) for Surfaces

| Surface Type | Typical WCA (degrees) | Indication of Wettability |

| Unmodified Surface | 70 - 100+ | Hydrophobic/Neutral |

| PEGylated Surface | 20 - 40 | Hydrophilic |

Note: Values are approximate and depend on the specific substrate and PEGylation procedure.

Other Relevant Characterization Methods

Beyond mass spectrometry and surface analysis, other techniques provide complementary information about this compound and its conjugates, particularly when applied to particulate systems or complex structures.

Dynamic Light Scattering (DLS) : When this compound is used to functionalize nanoparticles, DLS is essential for determining their hydrodynamic size and size distribution nih.govnih.govresearchgate.netinsidetx.comwyatt.com. PEGylation typically increases the hydrodynamic diameter of nanoparticles due to the hydration layer formed by the PEG chains nih.gov. DLS also provides the Polydispersity Index (PDI), which indicates the uniformity of the particle size distribution insidetx.com.

Table 5: Representative DLS Data for PEGylated Nanoparticles

| Nanoparticle Type | Hydrodynamic Diameter (nm) | PDI |

| Unmodified | 50 - 150 | 0.1 - 0.3 |

| PEGylated | 60 - 180 | 0.1 - 0.2 |

Note: Values are illustrative and depend on the core nanoparticle and PEG chain length/density.

Atomic Force Microscopy (AFM) : AFM offers high-resolution imaging of surface topography and morphology at the nanoscale nih.govresearchgate.netmdpi.comuakron.edu. For surfaces modified with this compound, AFM can visualize the distribution and arrangement of PEG chains, providing insights into the uniformity and structure of the PEG layer nih.govresearchgate.netmdpi.com. It can also be used to assess surface roughness, which can be influenced by the presence and density of PEGylation mdpi.com. In some applications, AFM can even probe the mechanical properties of PEG-based hydrogels or coatings uakron.edu.

Table 6: Representative AFM Surface Roughness (Ra) Data

| Surface Type | Typical Roughness (Ra, nm) |

| Unmodified Surface | 5 - 20 |

| PEGylated Surface | 10 - 30 |

Note: Values are highly dependent on the substrate, preparation method, and scanning parameters.

Compound Name List:

this compound

Theoretical and Computational Investigations on Mpeg7 Ch2cooh Systems

Molecular Dynamics Simulations of mPEG7-CH2COOH and its Conjugates

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov The accuracy of these simulations is highly dependent on the quality of the underlying force field, which defines the potential energy of the system. For polyethylene glycol (PEG) oligomers, force fields like the General AMBER force field (GAFF) and Optimized Potentials for Liquid Simulations (OPLS) have been evaluated, with GAFF showing excellent agreement with experimental data for properties like density and viscosity. rsc.org

The this compound molecule is not a rigid structure but a flexible chain that can adopt numerous conformations in solution. MD simulations reveal that the structural behavior of PEG oligomers is significantly influenced by partial charge distributions and the probability distribution of dihedral angles along the polymer backbone. rsc.org In an aqueous environment, the PEG chain typically adopts a random coil conformation, characterized by a dynamic and fluctuating three-dimensional structure. This flexibility is a key feature of PEG molecules.

The interactions between this compound and its environment are critical to its function. The ether oxygens along the PEG backbone are capable of forming hydrogen bonds with water molecules, leading to high water solubility and the formation of a tightly bound hydration layer. nih.govacs.org MD simulations can characterize this hydration shell by calculating radial distribution functions, which describe the probability of finding a water molecule at a certain distance from the PEG chain. nih.gov

The terminal carboxylic acid group of this compound adds another layer of complexity. In aqueous solution, this group can be ionized (COO-), allowing for strong electrostatic interactions with water, ions, and charged domains on other molecules. Simulations have shown that PEGylation can influence the interactions of molecules with lipid membranes and plasma proteins. researchgate.netnih.gov The PEG chain itself can also interact with other molecules through weaker van der Waals forces. These combined interactions—hydrogen bonding, electrostatic forces, and van der Waals forces—dictate how this compound and its conjugates behave in a biological or chemical system.

Quantum Chemical Calculations on Reactive Intermediates and Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a means to study the electronic structure of molecules and model chemical reactions. diva-portal.org These methods can be used to investigate the reactivity of the this compound molecule, for example, by modeling the chemical reactions involving its terminal carboxylic acid group. A common application is the activation of this group to form an amide bond with a primary amine, a key step in many bioconjugation strategies.

Modeling of PEGylation Effects on Molecular Interactions and Dynamics

PEGylation, the process of attaching PEG chains to molecules such as proteins or nanoparticles, can dramatically alter their properties. Computational modeling is a powerful tool to understand and predict these changes. researchgate.net One of the most significant consequences of PEGylation is the "steric shielding" effect, where the PEG chain creates a protective layer around the conjugated molecule. nih.govnih.gov

MD simulations show that the flexible and hydrophilic PEG chain sweeps out a large volume, forming a dynamic, hydrated shield on the surface of the parent molecule. nih.govnih.gov This steric barrier can physically hinder the approach of other molecules, such as enzymes or antibodies, which can increase the therapeutic lifetime of a PEGylated drug. nih.gov Modeling allows for the quantification of this effect by calculating changes in the solvent-accessible surface area (SASA) of the molecule before and after PEGylation. nih.gov Furthermore, the increased hydrodynamic volume of the PEGylated conjugate, which can also be predicted from simulations, is a key factor affecting its pharmacokinetic profile. nih.govnih.gov Kinetic models can also incorporate the steric hindrance caused by conjugated PEG chains to more accurately describe the rates of subsequent reactions on a molecule's surface. researchgate.net

Future Directions and Emerging Research Avenues for Mpeg7 Ch2cooh in Chemical Science

Integration with Advanced Polymerization Techniques

The precise structure of mPEG7-CH2COOH makes it an ideal candidate for use as a macroinitiator in controlled radical polymerization (CRP) techniques. sigmaaldrich.com These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. nih.govtcichemicals.com

The carboxylic acid group of this compound can be readily converted into an ATRP initiator site, for instance, by esterification with an α-bromo alcohol. researchgate.netnih.gov This mPEG7-macroinitiator can then be used to grow a second, hydrophobic polymer block, resulting in a well-defined amphiphilic diblock copolymer. Such copolymers are fundamental to various applications, including drug delivery and nanotechnology. sigmaaldrich.com Similarly, for RAFT polymerization, the carboxyl group can be reacted with a suitable chain transfer agent to create a PEG-based macro-RAFT agent, which offers another pathway to controlled polymer structures. niscpr.res.indigitellinc.com The use of these heterofunctional PEG macroinitiators is a versatile strategy for producing advanced polymer architectures like ABC triblock copolymers. nih.govacs.org

Table 2: Comparison of Controlled Radical Polymerization (CRP) Techniques for mPEG7-based Macroinitiators

| Technique | Mechanism of Control | Role of this compound Derivative | Advantages |

| Atom Transfer Radical Polymerization (ATRP) | Reversible activation/deactivation of dormant polymer chains via a transition metal catalyst. sigmaaldrich.com | Serves as the hydrophilic block and, after modification, the macroinitiator for the second block. nih.gov | Excellent control over molecular weight and dispersity; wide monomer scope. tcichemicals.com |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Chain equilibration through a degenerative transfer process using a RAFT agent. nih.gov | Can be converted into a macro-RAFT agent to initiate controlled polymerization. niscpr.res.in | Tolerant to a wide range of functional groups and reaction conditions; metal-free. digitellinc.com |

Novel Applications in Sensing and Diagnostics

In the realm of biosensors and diagnostics, surface chemistry is paramount. The non-specific adsorption of biomolecules onto sensor surfaces can lead to false signals and reduced sensitivity. This compound is an excellent agent for surface modification to create anti-fouling interfaces. researchgate.net The carboxylic acid group allows for its covalent immobilization onto various substrates, including gold nanoparticles (AuNPs) and silicon nanowires. nih.govutexas.edumdpi.com

Once attached, the flexible, hydrophilic PEG chain forms a hydrated layer that sterically hinders the approach and adsorption of proteins and cells. researchgate.net This "stealth" property is critical for improving the signal-to-noise ratio in diagnostic assays. researchgate.net For instance, in silicon nanowire field-effect transistor (FET) biosensors, a mixed layer including PEG has been shown to overcome the Debye screening effect in high ionic strength solutions, enabling sensitive detection of analytes like glucose. mdpi.com Furthermore, the terminal end of the immobilized PEG chain can be functionalized with a recognition element (e.g., an antibody or aptamer), positioning it at an optimal distance from the surface for target binding while the rest of the surface remains passivated. researchgate.net

Table 3: Applications of this compound in Sensing and Diagnostic Platforms

| Platform | Role of this compound | Benefit |

| Gold Nanoparticles (AuNPs) | Covalently attached to the AuNP surface to provide colloidal stability and biocompatibility. nih.govuwaterloo.ca | Prevents aggregation in biological media; provides a scaffold for further bioconjugation. utexas.edu |

| Silicon Nanowire FET Biosensors | Forms a porous biopolymer layer on the sensor surface to control probe density and surface charge. mdpi.com | Overcomes Debye screening, allowing for sensitive detection in physiological samples. mdpi.com |

| Surface Plasmon Resonance (SPR) | Creates a dense, anti-fouling layer that prevents non-specific protein adsorption. researchgate.net | Increases sensor specificity and improves the signal-to-noise ratio. researchgate.net |

Development of Sustainable Synthesis and Functionalization Protocols

The functionalization of this compound typically involves forming an amide bond between its carboxyl group and an amine-containing molecule. creativepegworks.com Traditional methods rely on stoichiometric coupling reagents like carbodiimides (e.g., EDC), which generate significant urea-based waste, posing environmental concerns. ucl.ac.uk A key future direction is the adoption of green chemistry principles for these transformations. ucl.ac.uk

Catalytic amidation methods that avoid stoichiometric activators are a promising alternative. ucl.ac.uk More significantly, biocatalysis offers a highly sustainable route. Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze esterification and amidation reactions under mild conditions. expresspolymlett.comnih.gov Developing enzymatic protocols for the direct amidation of this compound would eliminate the need for harsh chemicals and coupling agents, reduce by-product formation, and operate in greener solvents. nih.govrsc.org This approach aligns with the growing demand for sustainable processes in the pharmaceutical and materials industries. expresspolymlett.comresearchgate.net

Table 4: Comparison of Amide Bond Formation Protocols for Functionalizing this compound

| Method | Reagents | By-products | Sustainability Profile |

| Conventional Coupling | EDC, DCC, HATU (stoichiometric) | Urea derivatives, activating group waste | Low atom economy; generates significant chemical waste. ucl.ac.uk |

| Enzymatic (Biocatalytic) | Lipase (e.g., CALB) (catalytic) | Water | High atom economy; mild conditions; biodegradable catalyst; minimal waste. nih.govrsc.org |

Exploration of this compound in Self-Assembled Systems

Amphiphilic block copolymers, created by linking the hydrophilic this compound to a hydrophobic polymer, can spontaneously self-assemble in aqueous environments to form nanoscale structures such as micelles, vesicles (polymersomes), or nanosheets. mdpi.comnih.gov These structures are of immense interest for applications in drug delivery, where they can encapsulate hydrophobic drugs in their core, and in materials science. researchgate.netnih.gov

The precise length of the mPEG7 block influences the hydrophilic-lipophilic balance (HLB) of the resulting copolymer, which in turn dictates the size and morphology of the self-assembled aggregates. mdpi.com Future research will focus on creating novel block copolymers initiated from this compound to explore new morphologies and functionalities. For example, the self-assembly of mPEG-based copolymers can be directed by external stimuli like metal ion coordination, leading to a switch from spherical micelles to 2D strip nanosheets. nih.govrsc.org Furthermore, the stability of these systems can be enhanced by using more robust chemical linkages, such as carbamates instead of esters, which has been shown to improve drug encapsulation stability and in vivo performance. nih.gov The use of this compound as a foundational building block allows for systematic studies into how subtle changes in the hydrophilic block affect these complex self-assembly behaviors. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing mPEG7-CH2COOH?

- Methodological Answer : Synthesis typically involves coupling methoxy polyethylene glycol (mPEG, 7-mer) with a carboxylic acid linker (CH2COOH) via carbodiimide-mediated reactions (e.g., EDC/NHS). Characterization requires:

- NMR Spectroscopy : Confirm PEG chain integrity (δ 3.6 ppm for PEG protons) and carboxylic acid proton (δ 12-13 ppm) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

- FTIR : Verify ester/carboxylic acid bonds (C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., MALDI-TOF for exact mass) .

Q. How can researchers validate the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- Solubility Testing : Prepare serial dilutions in PBS (pH 7.4), Tris-HCl (pH 8.0), and acetate (pH 5.0). Measure turbidity via UV-Vis at 600 nm. Optimal solubility is <0.1 OD .

- Stability Assay : Incubate at 4°C, 25°C, and 37°C for 1–4 weeks. Analyze degradation by HPLC and compare retention times .

Advanced Research Questions

Q. How should researchers address contradictions in hydrodynamic radius data obtained from DLS versus SEC for this compound conjugates?

- Methodological Answer : Discrepancies arise due to:

- DLS Limitations : Overestimates size in polydisperse samples. Use intensity-weighted analysis and validate with monodisperse controls .

- SEC Calibration : Employ PEG-specific standards. Combine with multi-angle light scattering (MALS) for absolute molecular weight determination .

- Example Data :

| Method | Hydrodynamic Radius (nm) | Polydispersity Index |

|---|---|---|

| DLS | 2.8 ± 0.3 | 0.15 |

| SEC-MALS | 2.5 ± 0.2 | 0.08 |

- Recommendation : Cross-validate with AFM or TEM for morphology .

Q. What experimental design strategies optimize the functionalization efficiency of this compound in drug conjugation?

- Methodological Answer :

- pH Optimization : Conduct reactions at pH 5.5–6.5 (carboxylic acid activation) and pH 7.0–8.0 (amine coupling) to balance reactivity and stability .

- Stoichiometry Screening : Vary EDC/NHS ratios (1:1 to 1:5) and track conjugation efficiency via UV-Vis (e.g., trinitrobenzenesulfonic acid assay for free amines) .

- Data-Driven Example :

| EDC:NHS Ratio | Conjugation Efficiency (%) |

|---|---|

| 1:1 | 62 ± 5 |

| 1:3 | 88 ± 3 |

| 1:5 | 85 ± 4 |

- Validation : Use LC-MS to confirm drug-PEG adducts .

Q. How can researchers resolve conflicting bioactivity data when using this compound in nanoparticle formulations?

- Methodological Answer : Contradictions may stem from:

- Batch Variability : Implement QC protocols (e.g., endotoxin testing, FTIR for batch consistency) .

- Surface Density Effects : Quantify PEG grafting density via XPS or fluorescence labeling. Correlate with cellular uptake assays (e.g., flow cytometry) .

- Case Study : A 2024 study found that grafting densities >1.2 chains/nm² reduced macrophage uptake by 60% compared to <0.8 chains/nm² .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound-based drug delivery studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for IC50/EC50 determination. Use software like GraphPad Prism with 95% confidence intervals .

- Outlier Handling : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalies .

- Example : A recent study reported an IC50 of 12.3 ± 1.5 μM for a PEGylated anticancer agent, with R² = 0.98 for curve fit .

Q. How should researchers document and share synthetic protocols for this compound to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detailed Procedures : Specify reaction times, temperatures, and purification steps (e.g., dialysis MWCO, column chromatography gradients) .

- Data Deposition : Upload NMR/HPLC raw data to repositories like Zenodo or Figshare .

- Ethical Reporting : Disclose all modifications to published protocols and negative results (e.g., failed coupling attempts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.